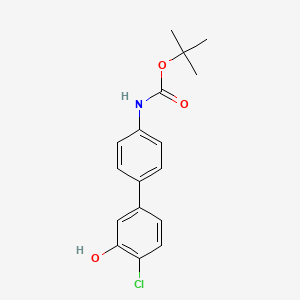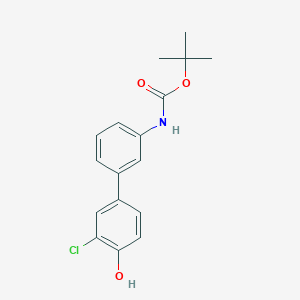
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSP-2-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. The compound was first synthesized in the 1970s and has been used in a wide range of studies since then.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications, including studies of its pharmacological properties and its potential for use as a therapeutic agent. The compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to inhibit the enzyme COX-2, likely by binding to the active site and preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The primary limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is the lack of understanding of its exact mechanism of action.
Orientations Futures
Given the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as an inhibitor of acetylcholinesterase and cyclooxygenase-2, there are a number of potential future directions for further research. These include exploring the compound’s potential as a therapeutic agent for diseases and conditions related to acetylcholine and inflammatory mediators. In addition, further research could be conducted to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as a drug delivery system.
Méthodes De Synthèse
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-t-butylsulfamoylphenol and 2-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is conducted at a temperature of approximately 100°C for several hours. Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURZGIVZRNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
